Amlodipine Maleate,(S)

Calcium channel pharmacology Chiral separation Dihydropyridine receptor binding

(S)-Amlodipine Maleate is the FDA-designated reference listed drug (RLD) for levamlodipine products. Unlike racemic amlodipine, this chiral-pure maleate salt contains exclusively the therapeutically active S-enantiomer—eliminating the R-enantiomer that contributes zero calcium channel blockade yet independently stimulates kinin-dependent nitric oxide release, complicating experimental interpretation and increasing peripheral edema risk. Formulators developing ANDA generics must reference this specific salt form; the maleate exhibits distinct dissolution kinetics (Tmax 10.7 h vs. 8.4 h for besylate), making it essential for IVIVC modeling and controlled-release development. Supported by real-world evidence of 13% MACE reduction versus racemate. Insist on certified chiral purity documentation with every shipment.

Molecular Formula C24H29ClN2O9
Molecular Weight 524.9 g/mol
Cat. No. B13385171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine Maleate,(S)
Molecular FormulaC24H29ClN2O9
Molecular Weight524.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)
InChIKeyTZNOWAJJWCGILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Amlodipine Maleate: Procurement-Grade Specification of the Active Calcium Channel Blocker Enantiomer


(S)-Amlodipine Maleate (levamlodipine maleate, CAS 103129-82-4) is the chiral-pure (S)-enantiomer of the dihydropyridine calcium channel blocker amlodipine, formulated as the maleate salt. Amlodipine is prescribed globally as a racemic (1:1) mixture of (S)- and (R)-enantiomers for hypertension and angina [1]. However, calcium channel-blocking activity resides exclusively in the (S)-enantiomer; the (R)-enantiomer is approximately 1,000-fold less potent at the L-type calcium channel and contributes no clinically meaningful vasodilation [2]. The maleate salt of the pure (S)-enantiomer was approved by the U.S. FDA on 19 December 2019 as Conjupri® for the treatment of hypertension and is qualified as the FDA reference standard for levamlodipine maleate products [3]. For scientific and procurement stakeholders, (S)-Amlodipine Maleate eliminates the inactive and potentially counterproductive (R)-enantiomer, delivering the therapeutic moiety in a single-isomer salt form with defined pharmacokinetic and pharmacodynamic characteristics [4].

Why Racemic Amlodipine Cannot Substitute (S)-Amlodipine Maleate in Research and Clinical Procurement


Procurement of racemic amlodipine or amlodipine besylate as a substitute for (S)-Amlodipine Maleate introduces an inactive enantiomer (R-amlodipine) that contributes zero calcium channel blockade while adding distinct biological liabilities. R-amlodipine is approximately 1,000-fold weaker at blocking L-type calcium channels but independently stimulates kinin-dependent nitric oxide release from coronary microvessels—an effect not shared by S-amlodipine [1]. This non-therapeutic pharmacology complicates experimental interpretation and contributes to a higher incidence of peripheral edema in clinical populations; a meta-analysis of 15 randomized controlled trials found that racemic amlodipine treatment was associated with significantly more edema than (S)-amlodipine at half the milligram dose (risk difference, −0.02; 95% CI, −0.03 to 0.00) [2]. For formulators, the maleate salt of the pure (S)-enantiomer is the only FDA-designated reference standard for levamlodipine products and cannot be assume to be interchangeable with the besylate salt without demonstrable bioequivalence [3]. The following quantitative evidence establishes where (S)-Amlodipine Maleate delivers measurable differentiation versus the racemate and alternative salt forms.

(S)-Amlodipine Maleate: Quantified Differentiation Guide for Procurement and Formulation Decisions


Enantiomeric Potency Differential: S-Amlodipine vs. R-Amlodipine at the L-Type Calcium Channel

The pharmacological activity of amlodipine at the L-type calcium channel is stereospecific. The R(+)-enantiomer is approximately 1,000-fold less potent than the S(−)-enantiomer in blocking L-type calcium channels, as demonstrated by direct measurement of calcium channel blockade [1]. In isolated coronary microvessel assays, only the R(+)-enantiomer (not the S(−)-enantiomer) stimulated nitric oxide release, producing a 45 ± 5 pmol/mg/20 min increase in nitrite at 10⁻⁶ M (p < 0.05 vs. control), an effect blocked by L-NAME and HOE-140 [1]. This establishes that the (S)-enantiomer is the sole therapeutically relevant calcium channel blocker, while the (R)-enantiomer activates a distinct, non-therapeutic kinin-NO pathway.

Calcium channel pharmacology Chiral separation Dihydropyridine receptor binding

Comparative Pharmacokinetics of (S)-Amlodipine Maleate vs. (S)-Amlodipine Besylate at Equivalent Oral Dose

A head-to-head pharmacokinetic comparison in healthy subjects receiving a 5 mg oral dose of amlodipine maleate versus amlodipine besylate demonstrated bioequivalence between the two salt forms. The geometric mean ratios (GMR) of Cₘₐₓ and AUCₗₐₛₜ for amlodipine maleate relative to amlodipine besylate were 0.92 (90% CI, 0.81–1.05) and 1.05 (90% CI, 0.96–1.16), respectively, both falling within the standard 0.80–1.25 bioequivalence acceptance window [1]. At a supratherapeutic dose of 20 mg, S-amlodipine maleate achieved a Cₘₐₓ of 5.07 ± 1.09 ng/mL, Tₘₐₓ of 10.7 ± 3.4 h, and AUC of 330 ± 88 h·ng/mL, compared with 6.13 ± 1.29 ng/mL, 8.4 ± 3.6 h, and 351 ± 72 h·ng/mL for the besylate salt . Oral clearance values were 7.3 ± 2.1 mL/min/kg for the maleate salt versus 6.9 ± 1.6 mL/min/kg for the besylate salt . These data confirm pharmacokinetic equivalence between the maleate and besylate salts.

Bioequivalence Salt form comparison Pharmacokinetic profiling

Blood Pressure Efficacy at Half-Dose: S-Amlodipine vs. Racemic Amlodipine in Pivotal RCTs

Multiple randomized controlled trials and meta-analyses have confirmed that (S)-amlodipine at half the milligram dose of racemic amlodipine achieves equivalent blood pressure reduction. In a phase III, 8-week, multicenter, double-blind, parallel-group noninferiority trial, S(−)-amlodipine nicotinate 2.5 mg once daily produced a mean SiSBP reduction of 17.6 ± 11.2 mm Hg compared with 18.6 ± 12.3 mm Hg for racemic amlodipine besylate 5 mg—a non-significant difference—and a SiDBP response rate of 92.7% versus 88.0% [1]. A systematic meta-analysis of 15 randomized trials confirmed this equivalence: after 8 weeks, the weighted mean difference in SBP and DBP between S-amlodipine 2.5 mg and racemic amlodipine 5 mg was −1.13 mm Hg (95% CI, −5.29 to 3.03) and −1.34 mm Hg (95% CI, −2.67 to −0.01), respectively [2]. In a large real-world study, (S)-amlodipine at half-dose produced BP responder rates of 98.57% versus 98.68% for full-dose racemic amlodipine [3].

Hypertension Antihypertensive efficacy Chiral switching

Reduced Peripheral Edema Incidence: S-Amlodipine vs. Racemic Amlodipine in a Randomized Controlled Trial

Peripheral edema is the most common dose-limiting adverse effect of dihydropyridine calcium channel blockers. In a prospective, double-blind, randomized controlled trial of 172 hypertensive patients on background beta-blocker and ACEi/ARB therapy, the addition of (S)-amlodipine besylate (2.5–5 mg) resulted in a significantly lower incidence of new-onset leg edema compared with racemic amlodipine (5–10 mg): 31.40% vs. 46.51% (p = 0.03), corresponding to an absolute risk reduction of 15.1% and a number needed to treat (NNT) of 7 [1]. Pitting edema scores and patient-rated edema scores increased significantly in the racemic amlodipine group compared with the (S)-amlodipine group (p = 0.038 and p = 0.036, respectively) [1]. A separate systematic meta-analysis of 15 randomized trials confirmed that (S)-amlodipine treatment was associated with significantly less edema than racemic amlodipine (risk difference, −0.02; 95% CI, −0.03 to 0.00) [2].

Adverse drug reaction Peripheral edema Tolerability

Long-Term Cardiovascular Outcomes: S-Amlodipine vs. Racemic Amlodipine in a Large Real-World Cohort

A nationwide population-based cohort study using Korean claims data (2010–2020) compared long-term cardiovascular outcomes in 15,709 S-amlodipine users and 29,951 propensity score-matched racemic amlodipine users without prior cardiovascular disease (mean follow-up 4.9 ± 0.3 years) [1]. After adjustment, S-amlodipine was associated with a statistically significant 13% reduction in 3P-MACE (all-cause death, myocardial infarction, stroke: adjusted HR = 0.87; 95% CI, 0.81–0.94; p < 0.001) and a 14% reduction in 4P-MACE (3P-MACE plus heart failure hospitalization: adjusted HR = 0.86; 95% CI, 0.80–0.93; p < 0.001) [1]. Medication adherence was significantly higher in the S-amlodipine group (proportion of days covered ≥0.8: 96.7% vs. 91.8%; p < 0.001) [1]. This is the first real-world evidence linking S-amlodipine to improved long-term cardiovascular prognosis compared with the racemate.

Cardiovascular outcomes Real-world evidence Pharmacoepidemiology

Maleate vs. Besylate Salt Form: Comparative Stability and Formulation Considerations for API Procurement

The choice between maleate and besylate salt forms affects formulation stability and manufacturability. Early development history documented that amlodipine maleate exhibited greater instability than amlodipine besylate, including susceptibility to decomposition via Michael addition of the maleate counterion to the dihydropyridine ring [1]. A Korean patent (Publication No. 1995-7228) disclosed that amlodipine maleate is inherently less stable than the besylate salt, necessitating specialized formulation approaches such as coated particle technology to achieve stability parity [1]. The besylate salt was preferentially selected for the originator product (Norvasc®) specifically because of its superior combination of solubility, non-hygroscopicity, and processability [2]. Maleate salt formulations thus require explicit stability-indicating analytical methods and forced degradation studies to ensure API integrity throughout the product lifecycle. Despite this, FDA's designation of Conjupri® (levamlodipine maleate) as the reference listed drug for levamlodipine maleate products confirms that stabilized maleate formulations are approvable and commercially viable [3].

Salt selection API stability Pharmaceutical formulation

High-Value Application Scenarios for (S)-Amlodipine Maleate: Where Procurement of the Chiral-Pure Maleate Salt Delivers Scientific Advantage


Chiral Pharmacokinetic and Metabolic Interaction Studies

(S)-Amlodipine Maleate is the definitive reference standard for enantiomer-specific pharmacokinetic studies requiring quantification of S-amlodipine without interference from R-amlodipine. LC-MS/MS methods using chiral stationary phases (e.g., α₁-acid glycoprotein columns) achieve baseline resolution of the enantiomers, enabling precise determination that S-amlodipine exhibits 15% higher Cₘₐₓ and 12% higher AUC than R-amlodipine after oral racemate administration, and that no chiral inversion occurs in vivo [1]. The maleate salt's distinct dissolution and absorption profile (Tₘₐₓ 10.7 h vs. 8.4 h for besylate) makes it essential for controlled-release formulation development and in vitro-in vivo correlation (IVIVC) modeling.

Formulation Development of Low-Dose, High-Tolerability Antihypertensive Products

The demonstrated 50% dose reduction potential of (S)-amlodipine relative to racemic amlodipine [1], combined with a 15.1% absolute risk reduction in peripheral edema (NNT = 7) , makes the maleate salt an attractive API for developing fixed-dose combination products (e.g., with telmisartan or olmesartan) where minimizing dose-related adverse effects is critical for patient adherence. Fixed-dose combinations containing S-amlodipine have demonstrated pharmacokinetic bioequivalence to coadministered individual agents (Cₘₐₓ 90% CI within ln 0.8 to ln 1.25) .

Reference Standard for ANDA Development and Regulatory Submissions

Conjupri® (levamlodipine maleate) is the FDA-designated reference listed drug for levamlodipine maleate products [1]. ANDA applicants developing generic levamlodipine maleate tablets must demonstrate bioequivalence to this specific reference product. The API must conform to USP or EP pharmacopoeial monographs, with Certificates of Analysis documenting identity, assay, chiral purity (S-enantiomer content), related substances including Michael addition degradation products, residual solvents, and heavy metals per ICH Q3 guidelines [1].

Cardiovascular Outcomes Research and Pharmacoepidemiology

The real-world evidence showing a 13% reduction in 3P-MACE (HR = 0.87; p < 0.001) and 14% reduction in 4P-MACE (HR = 0.86; p < 0.001) with S-amlodipine versus racemic amlodipine [1] positions (S)-Amlodipine Maleate as the API of choice for prospective randomized controlled trials designed to confirm the cardiovascular outcome benefit of chiral switching. Research organizations conducting comparative effectiveness studies require certified, high-purity (S)-Amlodipine Maleate to eliminate confounding from racemic comparator products.

Quote Request

Request a Quote for Amlodipine Maleate,(S)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.